N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide

説明

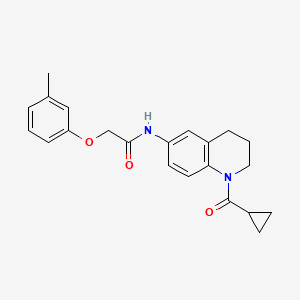

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide is a synthetic small molecule characterized by a tetrahydroquinoline core modified with a cyclopropanecarbonyl group at the 1-position and a 2-(3-methylphenoxy)acetamide substituent at the 6-position. This structure combines a lipophilic tetrahydroquinoline scaffold, known for enhancing blood-brain barrier penetration in pharmaceuticals, with a cyclopropane ring (improving metabolic stability) and a polar acetamide group (modulating solubility and target binding).

特性

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-15-4-2-6-19(12-15)27-14-21(25)23-18-9-10-20-17(13-18)5-3-11-24(20)22(26)16-7-8-16/h2,4,6,9-10,12-13,16H,3,5,7-8,11,14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXZODSLZFIKIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Cyclopropanecarbonyl Group: This step involves the acylation of the tetrahydroquinoline ring with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.

Attachment of the Methylphenoxyacetamide Moiety: This can be done through a nucleophilic substitution reaction where the appropriate phenoxyacetic acid derivative reacts with the amine group on the tetrahydroquinoline ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Substitution: The aromatic ring in the methylphenoxy moiety can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds.

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a lead compound in drug discovery and development.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The cyclopropanecarbonyl group and the tetrahydroquinoline ring may play crucial roles in binding to the target, while the methylphenoxyacetamide moiety could influence the compound’s solubility and bioavailability.

類似化合物との比較

Comparison with Structurally Similar Compounds

Acetamide Derivatives with 3-Methylphenoxy Groups

NAPMA (N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide)

- Structural Similarities: Shares the 2-(3-methylphenoxy)acetamide moiety.

- Key Differences: NAPMA incorporates a piperazinylphenyl group instead of the tetrahydroquinoline-cyclopropanecarbonyl system.

- Biological Activity : NAPMA inhibits osteoclast differentiation by downregulating c-Fos, NFATc1, and cathepsin K, demonstrating efficacy in osteoporosis models .

- Implications for Target Compound: The tetrahydroquinoline core in the target compound may confer distinct pharmacokinetic properties (e.g., CNS activity) compared to NAPMA’s piperazine-based structure.

Cyclopropane-Containing Carboxamides

N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

- Structural Similarities : Features a cyclopropane carboxamide and aryl ether substituent.

- Key Differences: Lacks the tetrahydroquinoline scaffold; includes a methoxyphenoxy group instead of 3-methylphenoxy.

- Synthesis : Prepared via a diastereoselective reaction (dr 19:1), highlighting the sensitivity of cyclopropane derivatives to stereochemical outcomes .

- Implications for Target Compound : The diastereomeric ratio observed here suggests that the target compound’s synthesis may require rigorous stereochemical control.

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

- Structural Similarities : Contains a cyclopropanecarboxamide group.

- Key Differences : Designed as a fungicide (agricultural use) with a chlorophenyl and tetrahydrofuran moiety.

Sulfonamide and Heterocyclic Analogs

BE16333 (N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide)

- Structural Similarities: Shares the tetrahydroquinoline-cyclopropanecarbonyl scaffold.

- Key Differences : Replaces the acetamide group with a sulfonamide, altering polarity and hydrogen-bonding capacity.

- Implications for Target Compound : Sulfonamides often exhibit enhanced metabolic stability but may differ in target specificity compared to acetamides .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Structural Determinants of Activity: The 3-methylphenoxy group in NAPMA and the target compound may enhance binding to hydrophobic pockets in biological targets (e.g., bone resorption enzymes or CNS receptors). Cyclopropane rings improve metabolic stability but may introduce synthetic challenges (e.g., diastereomer formation) .

- Synthetic Considerations :

- Toxicity and Safety: Acetamide derivatives like 2-cyano-N-[(methylamino)carbonyl]acetamide () lack comprehensive toxicity data, underscoring the need for rigorous safety profiling in structurally related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。